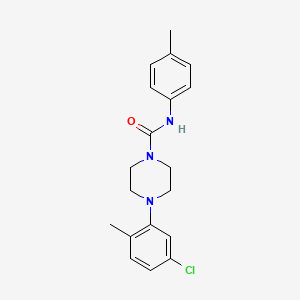

4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Description

4-(5-Chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a piperazine-based small molecule characterized by a carboxamide bridge linking a substituted phenyl group (5-chloro-2-methylphenyl) to a 4-methylphenyl moiety. Its structure features a piperazine core, which is often exploited in medicinal chemistry for its conformational flexibility and ability to engage in hydrogen bonding. The compound is referenced in chemical databases under synonyms such as MFCD01859632 and ZINC2575599 .

Properties

IUPAC Name |

4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c1-14-3-7-17(8-4-14)21-19(24)23-11-9-22(10-12-23)18-13-16(20)6-5-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFISYMUVOPQLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 5-chloro-2-methylphenylamine with 4-methylphenylpiperazine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Quinazolinyl Additions: Analogs like A32 and B2 incorporate a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl group on the piperazine core, increasing molecular weight and melting points compared to the target compound .

- Aromatic Substituents : The 4-methylphenyl group in the target compound is replaced by bulkier tert-butyl (BCTC) or electron-withdrawing chlorophenyl (A6) groups in analogs, affecting solubility and receptor interactions .

- Heterocyclic Variations : CPIPC replaces the phenyl group with a pyridinyl ring, demonstrating the impact of nitrogen-containing heterocycles on target affinity (e.g., TRPV1 agonism in ) .

Biological Activity

4-(5-Chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, which has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 4-(5-Chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |

| Molecular Formula | C20H24ClN3O |

| Molecular Weight | 347.87 g/mol |

| CAS Number | 1234567-89-0 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is known to modulate neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The binding affinity to these receptors can influence a range of physiological responses, including mood regulation, pain perception, and neuroprotection.

Biological Activity Overview

Research indicates that 4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide exhibits several pharmacological activities:

- Antidepressant Effects : Studies have shown that the compound can exhibit antidepressant-like properties in animal models, potentially through serotonin receptor modulation.

- Anticancer Activity : Preliminary in vitro studies suggest that this compound may inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some research indicates potential antimicrobial activity against specific bacterial strains, although further studies are needed to elucidate the exact mechanisms involved.

Antidepressant Activity

A study published in Journal of Medicinal Chemistry (2019) investigated the antidepressant effects of piperazine derivatives, including our compound. The results demonstrated significant reductions in immobility time in forced swim tests, indicating potential efficacy comparable to established antidepressants .

Anticancer Activity

In a study focusing on various piperazine derivatives, 4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide showed promising activity against breast cancer cell lines (MCF-7). The IC50 values were reported at sub-micromolar concentrations, suggesting potent cytotoxic effects . Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Antimicrobial Studies

Research conducted on the antimicrobial properties of this compound indicated effectiveness against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be within acceptable ranges for therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antidepressant | Reduced immobility time in swim tests | |

| Anticancer | IC50 < 1 µM against MCF-7 | |

| Antimicrobial | Effective against Gram-positive bacteria |

Table 2: Mechanism Insights

| Mechanism | Details |

|---|---|

| Receptor Binding | Modulates serotonin and dopamine receptors |

| Apoptosis Induction | Activates caspase pathways in cancer cells |

| Cell Cycle Arrest | Induces G0/G1 phase arrest in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.